molecular formula C9H13BClNO3 B578318 (2-Butoxy-5-chloropyridin-3-yl)boronic acid CAS No. 1217501-44-4

(2-Butoxy-5-chloropyridin-3-yl)boronic acid

Cat. No.: B578318
CAS No.: 1217501-44-4
M. Wt: 229.467
InChI Key: IRMURESJJOBLDM-UHFFFAOYSA-N
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Description

“(2-Butoxy-5-chloropyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C9H13BClNO3 . It has a molecular weight of 229.47 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13BClNO3/c1-2-3-4-15-9-8 (10 (13)14)5-7 (11)6-12-9/h5-6,13-14H,2-4H2,1H3 .


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 380.8±52.0 °C and its predicted density is 1.25±0.1 g/cm3 . The compound should be stored at 2-8°C . Its pKa is predicted to be 5.96±0.53 .

Scientific Research Applications

Synthesis and Chemical Properties

(2-Butoxy-5-chloropyridin-3-yl)boronic acid and its derivatives are primarily used in the field of organic synthesis. They have been synthesized through various methods and used in creating complex organic compounds. For instance, studies have shown the synthesis of different boronic acids, including those with halogenated pyridinyl groups, through methods like directed ortho-metalation and Suzuki cross-coupling reactions (Smith et al., 2008), (Bouillon et al., 2003). These synthesis processes are crucial for advancing organic chemistry and creating new molecules for various applications.

Catalytic Applications

Boronic acids, including this compound derivatives, have been used as catalysts in chemical reactions. For example, they have been involved in highly enantioselective aza-Michael additions, which are critical for producing densely functionalized cyclohexanes (Hashimoto et al., 2015). This highlights their importance in stereoselective synthesis, a key aspect of pharmaceutical chemistry.

Material Science and Supramolecular Chemistry

Research has also explored the use of boronic acids in material science and supramolecular chemistry. For instance, they have been used in forming boron chelates and in constructing macrocycles and coordination polymers, which are essential for developing new materials with unique properties (Komkov et al., 2006), (Salazar-Mendoza et al., 2013). These materials have potential applications in various fields, including nanotechnology and drug delivery systems.

Environmental and Analytical Applications

In environmental and analytical chemistry, boronic acids have shown utility in processes like the degradation of pollutants. For example, they have been used in anodic oxidation methods for the efficient degradation of herbicides in wastewater, demonstrating their potential in environmental remediation technologies (Brillas et al., 2007). Additionally, boronic acid derivatives have been employed in the development of fluorescent probes for the detection of specific chemicals in biological systems, highlighting their importance in biosensing applications (Jin et al., 2019).

Radiochemistry and Imaging

In the field of radiochemistry, this compound derivatives have been used in the synthesis of radioligands for positron emission tomography (PET) imaging (Gao et al., 2016). This application is significant in medical diagnostics and pharmaceutical research, where precise imaging techniques are essential.

Safety and Hazards

“(2-Butoxy-5-chloropyridin-3-yl)boronic acid” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken while handling this compound .

Properties

IUPAC Name

(2-butoxy-5-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BClNO3/c1-2-3-4-15-9-8(10(13)14)5-7(11)6-12-9/h5-6,13-14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMURESJJOBLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681586
Record name (2-Butoxy-5-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-44-4
Record name B-(2-Butoxy-5-chloro-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butoxy-5-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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